Boc-Beta-T-Butyl-L-Alanine

Übersicht

Beschreibung

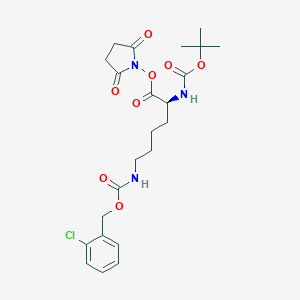

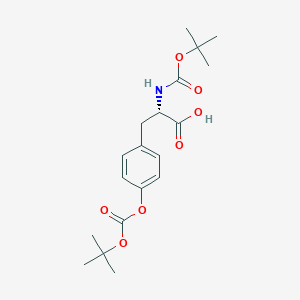

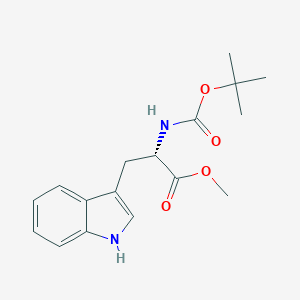

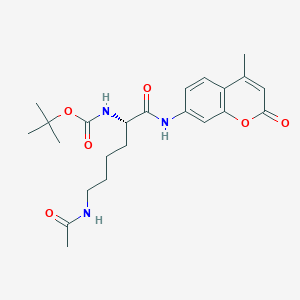

Boc-Beta-T-Butyl-L-Alanine is an intermediate used in the synthesis of peptides and other amino acids1. It is an alkane chain with terminal carboxylic acid and Boc-protected amino groups2. The Boc group, or tert-butyl carbamate, is a commonly used protecting group for amines in organic synthesis34.

Synthesis Analysis

The synthesis of Boc-Beta-T-Butyl-L-Alanine involves the reaction of ®-2-amino-4,4-dimethyl-pentanoic acid with di-tert-butyl dicarbonate (Boc 2 O) in the presence of sodium hydroxide5. This reaction is typically conducted under either aqueous or anhydrous conditions4.

Molecular Structure Analysis

Boc-Beta-T-Butyl-L-Alanine has a molecular weight of 245.336 and contains a total of 39 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group7.

Chemical Reactions Analysis

The Boc group in Boc-Beta-T-Butyl-L-Alanine is stable towards most nucleophiles and bases4. It can be cleaved under anhydrous acidic conditions, producing tert-butyl cations4. Various catalysts have been used to facilitate the N-tert-butyloxycarbonylation of amines, including 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), perchloric acid adsorbed on silica-gel (HClO4–SiO2), and 1-alkyl-3-methylimidazolium cation-based ionic liquids4.

Physical And Chemical Properties Analysis

Boc-Beta-T-Butyl-L-Alanine appears as a white to off-white powder69. It has a purity of over 99.5% as determined by chiral HPLC9.

Wissenschaftliche Forschungsanwendungen

Summary of the Application

The Boc group plays a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application

The Boc group is used for the protection of amino functions in the synthesis of multifunctional targets. The primary amines can accommodate two such groups, resulting in products containing one or two Boc-groups .

Results or Outcomes

The use of Boc groups for the protection of amino functions has facilitated the synthesis of multifunctional targets. The review highlights the synthesis, properties, and applications of these products .

2. N-Boc Deprotection

Summary of the Application

The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis. Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures, making them environmentally unsustainable .

Methods of Application

An efficient and sustainable method for N-Boc deprotection is described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst. The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives .

Results or Outcomes

The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods. The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

3. Preparation of N-Propargylalanine

Summary of the Application

Boc-Beta-T-Butyl-L-Alanine is used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .

Results or Outcomes

The outcome of this application is the generation of N-(3-aryl)propylated alanine residues .

4. Synthesis of Hybrid Tripeptidomimetics

Summary of the Application

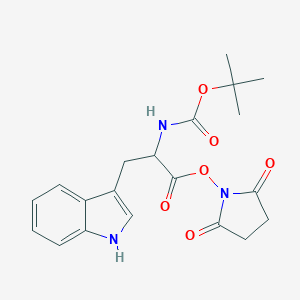

Boc-Beta-T-Butyl-L-Alanine is used in the one-pot synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities .

Results or Outcomes

The outcome of this application is the synthesis of hybrid tripeptidomimetics containing both amide and imide functionalities .

5. PROTAC Linker

Summary of the Application

Boc-Beta-T-Butyl-L-Alanine is used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a new class of drugs that target proteins for degradation .

Methods of Application

The compound can be used as a PROTAC linker in the synthesis of PROTACs. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Results or Outcomes

The use of Boc-Beta-T-Butyl-L-Alanine as a PROTAC linker has facilitated the synthesis of PROTACs, providing a new approach in drug discovery .

6. Resolution of Racemic Mixture

Summary of the Application

Boc-Beta-T-Butyl-L-Alanine is used in the resolution of racemic mixture of 3,3′-bis (benzyloxy)-1,1′-binaphthalene-2,2′-diol .

Results or Outcomes

The outcome of this application is the resolution of racemic mixtures, which is a crucial step in the synthesis of enantiomerically pure compounds .

Safety And Hazards

Boc-Beta-T-Butyl-L-Alanine may cause respiratory irritation, serious eye irritation, and severe skin burns and eye damage1011. It is recommended to use only in a well-ventilated area and avoid breathing dust, fume, gas, mist, vapors, or spray1011.

Zukünftige Richtungen

The Boc group continues to play an important role in peptide synthesis and is considered one of the most commonly used protective groups for amines3. Its use has expanded beyond the peptide field, and it is now used to protect various NH-compounds, giving rise to bis-protected amino functions3. The development of better reagents and methods for Boc-protection is an ongoing area of research3.

Eigenschaften

IUPAC Name |

(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Beta-T-Butyl-L-Alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

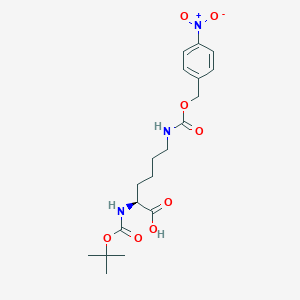

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)